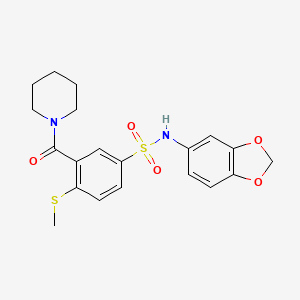![molecular formula C13H11N7O3S2 B4812644 2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4812644.png)
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Übersicht
Beschreibung
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a tetrazole ring, and a thiadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step process. One common method involves the nucleophilic substitution reaction where the thiolate anion of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol attacks the electrophilic carbon atom of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, displacing the chloride ion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: As mentioned, the thiolate anion can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Substitution Reactions: The benzodioxole and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Nucleophiles: Thiolate anions
Electrophiles: Chloroacetamides
Catalysts: Palladium-based catalysts for certain coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield products where the nucleophile has replaced a leaving group on the original molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer properties, are areas of active research.
Industry: The compound may find use in the development of new materials with specific chemical properties.
Wirkmechanismus
The exact mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not well-understood. its structure suggests that it may interact with molecular targets such as enzymes or receptors through binding interactions. The benzodioxole, tetrazole, and thiadiazole rings may each contribute to the compound’s overall activity by interacting with different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: A compound with a similar benzodioxole ring structure.
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol: Shares the tetrazole and benzodioxole rings.
2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-ethyl-N-phenylacetamide: Similar structure with an ethyl and phenyl group.
Uniqueness
What sets 2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide apart is the combination of the benzodioxole, tetrazole, and thiadiazole rings in a single molecule. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Eigenschaften
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O3S2/c1-7-15-16-12(25-7)14-11(21)5-24-13-17-18-19-20(13)8-2-3-9-10(4-8)23-6-22-9/h2-4H,5-6H2,1H3,(H,14,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRYOTXWCOLVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4812570.png)
![N-(2-ethoxyphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4812574.png)

![2-(1-(3,4-difluorobenzyl)-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4812600.png)
![benzyl [(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetate](/img/structure/B4812608.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4812610.png)

![2-(2,4-dimethylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4812640.png)
![N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4812642.png)
![6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B4812646.png)

![4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4812649.png)
![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime](/img/structure/B4812651.png)
![methyl 6-(2,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4812665.png)
